[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Description
[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a synthetic organic compound featuring a hybrid structure combining indole and pyridine moieties. The indole core is substituted with a methyl group at the 1-position and a phenyl group at the 2-position, while the pyridine ring is functionalized with a methylsulfanyl group at the 2-position and a carboxylate ester at the 3-position.
The compound’s structural elucidation likely employs X-ray crystallography, leveraging software such as SHELX for refinement and validation . Its stereochemical configuration and conformational stability may be inferred through comparative analysis with structurally related compounds, as demonstrated in studies of scalarane sesterterpenoids and meroditerpenoids .
Properties
IUPAC Name |
[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-26-19-13-7-6-11-17(19)21(22(26)16-9-4-3-5-10-16)20(27)15-29-24(28)18-12-8-14-25-23(18)30-2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQLETNKFYPUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)COC(=O)C4=C(N=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate , with a molecular formula of C25H23N3O5S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C25H23N3O5S
- Molecular Weight : 439.5 g/mol
- CAS Number : 745787-56-8
The biological activity of this compound can be attributed to several mechanisms, including:
- Antioxidant Activity : Indoles are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid peroxidation.
- Cell Signaling Modulation : Indole derivatives can influence cell signaling pathways, impacting cellular proliferation and apoptosis.
Antioxidant Activity
Research has shown that indole derivatives exhibit significant antioxidant properties. For instance, a study demonstrated that 1-methyl-2-phenylindole reacts with malondialdehyde (MDA) to form stable chromophores, indicating its potential utility in colorimetric assays for lipid peroxidation and oxidative stress assessment .
Enzyme Inhibition
Several studies have explored the enzyme-inhibitory effects of related indole compounds:
- Inhibitory activity against α-glucosidase has been observed in various indole derivatives, which is crucial for managing type 2 diabetes mellitus . The structure-activity relationship (SAR) studies indicated that modifications on the indole ring could enhance inhibitory potency.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Differences :
| Property | Target Compound | 1-Methyl-2-phenylindole-3-acetic acid | 2-(1H-Indol-3-yl)-2-oxoethyl benzoate |
|---|---|---|---|
| Pyridine/Sulfanyl Group | Present (enhanced lipophilicity) | Absent | Absent |
| Carboxylate Ester | Pyridine-linked | Acetic acid group | Benzoate ester |
| Polarity | Moderate (logP ~3.2)* | High (logP ~1.8) | Low (logP ~4.0) |
*Estimated based on fragment contribution methods.
Pyridine-Based Analogues
Compounds with pyridine-sulfanyl motifs often exhibit distinct reactivity:
- 2-Methylsulfanylpyridine-3-carboxylic acid : The free carboxylic acid form of the target compound’s ester. This analogue demonstrates higher aqueous solubility but reduced cell permeability.
- 2-Methylsulfanylpyridine-4-carboxylate : Positional isomerism at the carboxylate group (4-position vs. 3-position) alters hydrogen-bonding capacity and intermolecular interactions .
Functional Group Impact :
- The ester group improves metabolic stability relative to carboxylic acid derivatives, as observed in pharmacokinetic studies of similar prodrugs .
Stereochemical and Configurational Comparisons
The compound’s stereochemistry may be inferred using methods akin to those applied in scalarane sesterterpenoid studies, where optical rotation comparisons and NOESY correlations resolve relative configurations . For example:
- The (4S, 5S, 8R*, ...) configuration in scalarane derivatives was confirmed via coupling constants and NOESY data. Similar analysis could apply to the target compound’s indole and pyridine substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
